3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid
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Overview
Description
3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid is a heterocyclic compound that features both a pyrazole and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the furan ring. One common method involves the reaction of 1-methylpyrazole with a furan-2-carboxylic acid derivative under specific conditions. For example, the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, can be employed to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines
Scientific Research Applications
3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Utilized in the synthesis of antifungal agents.
Uniqueness
3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid is unique due to its combined pyrazole and furan rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-5-6(4-10-11)7-2-3-14-8(7)9(12)13/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIRBHOZFGBPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(OC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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